1-Acetyl-4-methylazepane-4-carboxylic acid

説明

Chemical Identity and Nomenclature

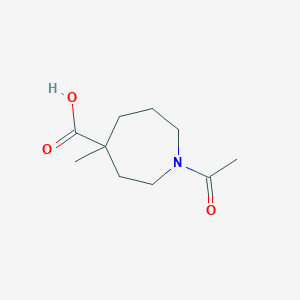

1-Acetyl-4-methylazepane-4-carboxylic acid is a chemical compound featuring a seven-membered azepane ring with specific functional group substitutions. The structure contains an acetyl group at position 1 of the azepane ring, while position 4 bears both a methyl group and a carboxylic acid moiety.

The compound possesses the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3 |

| Molecular Weight | 199.25 g/mol |

| CAS Registry Number | 1027511-99-4 |

| Alternative CAS Number | 1505662-44-1 |

| European Community Number | Not fully established |

| SMILES Notation | CC(=O)N1CCCC(C)(CC1)C(=O)O |

The structural configuration features a quaternary carbon at position 4, where both the methyl group and carboxylic acid are attached. This arrangement creates a distinct stereochemical environment that influences the compound's physical and chemical properties.

The compound is sometimes identified by alternative names in the chemical literature, including:

- 1H-Azepine-4-carboxylic acid, 1-acetylhexahydro-4-methyl-

- 1-Acetyl-4-methylazepane-4-carboxylicacid

The chemical structure establishes this compound as a derivative of the parent compound azepane (hexamethylenimine), which is a saturated seven-membered heterocycle containing one nitrogen atom.

特性

IUPAC Name |

1-acetyl-4-methylazepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-3-4-10(2,5-7-11)9(13)14/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFMXWZYSBHTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674203 | |

| Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-99-4 | |

| Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrolysis and Acetylation of Azepane Derivatives

A key route to synthesize azepane carboxylic acid derivatives involves hydrolysis of acylhydrazine precursors followed by acetylation steps. According to a Japanese patent (JPH07316137A), the process starts with hydrolysis of an acylhydrazine derivative of hexahydro-1-methyl-1H-azepin-4-yl compounds under acidic or basic conditions to yield the hydrazine intermediate. The hydrolysis is typically conducted in an inert solvent such as water, alcohols (methanol, ethanol), or ethers (tetrahydrofuran, dioxane) at temperatures ranging from room temperature to about 150 °C for 1 to 24 hours.

After hydrolysis, the reaction mixture is neutralized and extracted with organic solvents (e.g., dichloromethane), followed by drying and vacuum distillation to isolate the hydrazine intermediate. This intermediate can then be acetylated or converted to the target acid derivative by treatment with acetylating agents or acids like hydrochloric acid to form acid addition salts.

| Step | Conditions | Reagents/Solvents | Time | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Hydrolysis | Acidic or basic hydrolysis | HCl, NaOH; solvents: water, methanol, ethanol, THF | 1–24 hours | RT to 150 °C | ~65% (hydrazine intermediate) |

| Extraction & Isolation | Neutralization, extraction with DCM, drying | Dichloromethane, drying agents | - | - | - |

| Acetylation | Reaction with acetylating agents or acid salts | Acetic anhydride or HCl | Variable | Reflux or RT | Not specified |

Direct Acetylation of Azepane Carboxylic Acid

Though direct literature on 1-Acetyl-4-methylazepane-4-carboxylic acid is limited, analogous methods for N-acylation of heterocyclic carboxylic acids (e.g., 1,3-thiazolidin-4-carboxylic acid derivatives) provide insights. A patent (WO2009065797A1) describes the acetylation of 1,3-thiazolidin-4-carboxylic acid using acetic anhydride in ethanol under reflux, yielding N-acetylated carboxylic acids with good purity and yield. The reaction is typically conducted at 40–85 °C for 1–24 hours with stirring, followed by filtration and drying to isolate the product.

By analogy, this compound could be synthesized by acetylation of the corresponding azepane-4-carboxylic acid with acetic anhydride or acetyl chloride under similar conditions.

Typical acetylation conditions (analogous system):

| Parameter | Details |

|---|---|

| Substrate | Azepane-4-carboxylic acid (or derivative) |

| Acetylating agent | Acetic anhydride or acetyl chloride |

| Solvent | Ethanol or other polar solvents |

| Temperature | 40–85 °C (reflux conditions) |

| Reaction time | 1–24 hours |

| Workup | Vacuum filtration, washing with cold ethanol, drying |

Research Findings and Analytical Data

- The hydrolysis step yields hydrazine intermediates with boiling points around 80–85 °C under reduced pressure and characteristic NMR signals (e.g., singlet at 2.31 ppm for N–CH3).

- Acetylation reactions yield mixtures of N-acylated carboxylic acids and carboxylate salts, characterized by chromatographic and spectroscopic methods (mass spectrometry, IR spectra).

- Reaction yields vary depending on reagent ratios, temperature, and reaction time but generally range from moderate to good (50–70% for intermediates, higher for acetylated products).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of acylhydrazine derivatives | Acid/base hydrolysis; solvents: water, methanol, ethanol, THF | RT to 150 °C | 1–24 hours | ~65% (hydrazine intermediate) | Extraction with DCM, vacuum distillation |

| Acetylation of azepane carboxylic acid | Acetic anhydride or acetyl chloride; ethanol solvent | 40–85 °C (reflux) | 1–24 hours | Not specified | Product isolation by filtration and drying |

| Isolation and purification | Extraction, washing, vacuum drying | Ambient | Variable | - | Purity confirmed by NMR, MS, IR |

化学反応の分析

Types of Reactions: 1-Acetyl-4-methylazepane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxyl groups, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Esters, amides.

科学的研究の応用

Medicinal Chemistry

1-Acetyl-4-methylazepane-4-carboxylic acid has shown promise in pharmaceutical applications, particularly as a building block for drug synthesis. The azepane ring structure provides a unique scaffold that can be modified to enhance biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this acid were tested against various bacterial strains, showing significant inhibition at concentrations as low as 62.5 µg/mL . This suggests potential use in developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its carboxylic acid functionality allows for various chemical transformations, such as esterification and amidation.

Synthesis of Derivatives

A notable application involves the use of this compound in the synthesis of novel azepane derivatives. These derivatives can be further functionalized to create compounds with enhanced pharmacological properties .

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Alkyl Esters | 85-95 | |

| Amidation | Amides | 80-90 | |

| Cyclization | Heterocyclic Compounds | 75-88 |

Material Science

In material science, this compound is explored for its potential in polymer chemistry. Its ability to form stable linkages can be utilized in creating polymers with specific properties.

Case Study: Polymer Development

Research has investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The azepane moiety contributes to enhanced flexibility and strength in polymeric materials .

作用機序

The mechanism by which 1-acetyl-4-methylazepane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

類似化合物との比較

The structural and functional attributes of 1-acetyl-4-methylazepane-4-carboxylic acid are compared below with three related heterocyclic carboxylic acid derivatives.

Structural and Commercial Comparison

Key Observations:

- Ring Size and Flexibility : The azepane ring (7-membered) offers greater conformational flexibility compared to the rigid pyrimidine (6-membered, aromatic) and strained azetidine (4-membered) rings. This flexibility may enhance binding to biological targets requiring adaptable scaffolds.

- The chloro and difluoro substituents in the pyrimidine and azetidine compounds, respectively, introduce electronegativity, which could influence electronic properties and metabolic stability .

- Commercial Availability : The target compound is priced higher ($450/250 mg) than the azetidine analog ($320/100 mg), likely reflecting its specialized applications or synthetic complexity. The pyrimidine derivative’s 100% purity suggests its use in high-precision syntheses .

生物活性

1-Acetyl-4-methylazepane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of the AM2 receptor, which plays a significant role in various physiological and pathological processes, including cancer progression. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound has been identified as a promising candidate for therapeutic applications, particularly in the context of proliferative disorders such as pancreatic cancer. The compound acts as an antagonist to the AM2 receptor, which is implicated in tumorigenic processes including:

- Cancer Cell Proliferation : AM2 receptor activation is linked to increased cancer cell growth.

- Angiogenesis : The receptor promotes the formation of new blood vessels that supply tumors.

- Tumor Invasiveness : It enhances the ability of cancer cells to invade surrounding tissues.

The mechanism by which this compound exerts its effects involves:

- Inhibition of AM2 Receptor : By blocking this receptor, the compound can potentially reduce tumor growth and metastasis.

- Regulation of Adrenomedullin : This hormone is often overexpressed in tumors and contributes to their aggressive behavior. The compound's action on AM2 may help mitigate these effects.

Case Studies

Several studies have demonstrated the efficacy of compounds targeting the AM2 receptor:

- In Vivo Studies : Research indicates that antagonists of the AM2 receptor can suppress tumor growth in mouse models. For instance, adrenomedullin antagonists have shown reduced tumor volume and metastasis in pancreatic cancer models by inhibiting angiogenesis .

- Cell Line Studies : In vitro studies have shown that pancreatic cancer cells with high levels of adrenomedullin exhibit increased proliferation and invasiveness, which can be counteracted by AM2 antagonists .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Q & A

Q. What are the recommended methods for synthesizing 1-Acetyl-4-methylazepane-4-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines followed by acetylation. Key steps include:

Precursor Preparation : Start with 4-methylazepane derivatives. Use reductive amination or ring-closing metathesis to form the azepane backbone.

Acetylation : React the intermediate with acetyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product.

- Safety Note : Handle acetyl chloride in a fume hood with appropriate PPE (gloves, goggles) due to its corrosive nature .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone structure and acetyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHNO, theoretical MW: 185.1053).

- Infrared Spectroscopy (IR) : Check for carbonyl stretches (~1700 cm for carboxylic acid and acetyl groups).

- Melting Point Analysis : Compare observed values with literature data to assess purity.

- Critical Step : Ensure solvents are fully evaporated before analysis to avoid interference .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow these guidelines:

- Ventilation : Use fume hoods for synthesis and purification steps to prevent inhalation of volatile reagents.

- PPE : Wear nitrile gloves, lab coats, and chemical-resistant goggles.

- Waste Disposal : Segregate acidic waste (e.g., unreacted carboxylic acid) and neutralize before disposal via certified chemical waste services .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in large-scale synthesis?

- Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:

| Variable | Tested Range | Optimal Condition |

|---|---|---|

| Temperature | 25°C–80°C | 60°C |

| Catalyst | None, HSO, DMAP | DMAP (5 mol%) |

| Solvent | DCM, THF, Toluene | Dichloromethane (DCM) |

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

- Methodological Answer : Address discrepancies using:

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF).

- Example : A peak at δ 2.1 ppm might arise from residual solvent (acetone) or an unreacted acetyl intermediate. Use DO shake tests to identify exchangeable protons .

Q. What strategies are effective for studying the compound’s reactivity in drug discovery applications?

- Methodological Answer : Focus on:

- Functional Group Compatibility : Test stability under acidic/basic conditions (e.g., HCl/NaOH at varying concentrations).

- Derivatization : React with amines (e.g., benzylamine) to form amides, assessing steric hindrance from the 4-methyl group.

- Biological Assays : Use molecular docking (AutoDock Vina) to predict binding affinity for neurological targets (e.g., NMDA receptors), guided by its structural similarity to adamantane derivatives .

Q. How to mitigate environmental risks from lab-scale synthesis of this compound?

- Methodological Answer : Implement green chemistry principles:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst Recycling : Use immobilized DMAP on silica to reduce waste.

- Waste Audit : Partner with certified agencies to track and minimize hazardous byproducts (e.g., acetyl chloride residues) .

Data Presentation and Reproducibility

Q. What criteria should be met when reporting synthetic procedures for peer-reviewed journals?

- Methodological Answer : Follow the ARRIVE guidelines :

- Full Experimental Details : Include molar ratios, reaction times, and purification R values.

- Negative Results : Report failed conditions (e.g., polymerization at >80°C) to aid reproducibility.

- Supplementary Data : Provide raw NMR spectra and HRMS chromatograms in open-access repositories .

Q. How to design experiments validating the compound’s role as a chiral building block?

- Methodological Answer : Use enantioselective synthesis:

Chiral Chromatography : Separate enantiomers using a CHIRALPAK® IG column.

Circular Dichroism (CD) : Confirm optical activity and compare with computational models.

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。